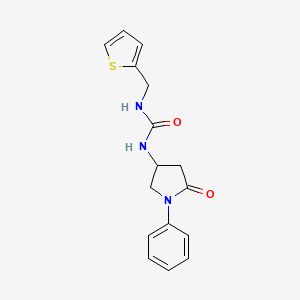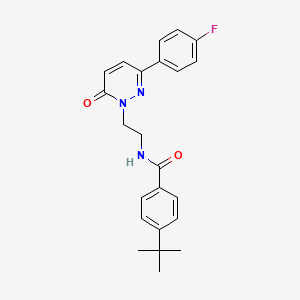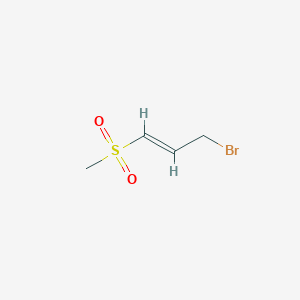
4,4,4-Trifluoro-3,3-dimethylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol has been explored in various studies. For instance, Velusamy et al. conducted a study on the synthesis, characterization, and antimicrobial activity of 4,4,4-Trifluoro-3,3-Dimethyl-1-Butanol and its derivatives.Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is characterized by the presence of fluorine atoms, which contribute to its unique properties. Further insights into its molecular structure can be gained through studies on its dynamics in liquid and plastic crystalline phases.Chemical Reactions Analysis
The chemical reactions involving 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol are diverse. For example, it has been used in the synthesis of CF3-containing fused pyridines. Moreover, it has been employed as a ligand in the preparation of ternary lanthanide (Ln) complexes .Physical And Chemical Properties Analysis
4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is a colorless liquid with a fruity odor. It is sparingly soluble in water. Its molecular weight is 156.1461496 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol, focusing on six unique applications:
Biochemical Research
This compound is also employed in biochemical research, particularly in the study of enzyme mechanisms and protein-ligand interactions. The fluorinated nature of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol allows researchers to probe the effects of fluorine substitution on biological activity, aiding in the design of more effective enzyme inhibitors and probes .
Mécanisme D'action
The mechanism of action of 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol is largely dependent on its application. For instance, in the field of photonic materials, its derivatives have been shown to exhibit bright red luminescence. In another study, it was used as an intermediate for protecting sulfonic acids, which is significant for synthesizing protected derivatives of taurine.
Safety and Hazards
As with any chemical compound, safety precautions must be taken when handling 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to keep it away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
4,4,4-trifluoro-3,3-dimethylbutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-5(2,3-4-10)6(7,8)9/h10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWRYXWCZNJREB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1821679-30-4 |
Source


|
| Record name | 4,4,4-trifluoro-3,3-dimethylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


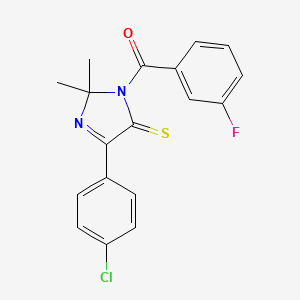
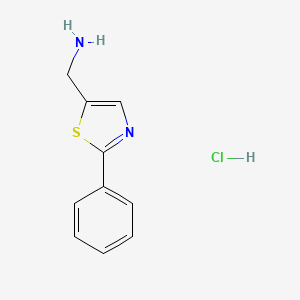
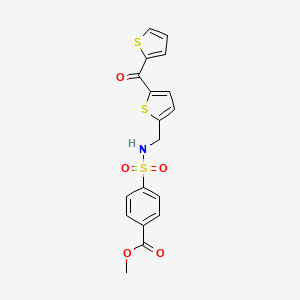
![N-[[4-(3-chlorophenyl)-5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2368078.png)

![3'-chloro-N-((6-cyclopropylpyridin-3-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2368080.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2368084.png)
